- Synthesis and resolution of substituted pipecolic acidsEuropean Polymer Journal, 1983, 19(10-11), 1055-65,
Cas no 934-60-1 (6-Methylpicolinic acid)

6-Methylpicolinic acid structure
商品名:6-Methylpicolinic acid
6-Methylpicolinic acid 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-2-pyridinecarboxylic acid
- 6-Methylpyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 6-methyl-
- 6-methyl-2-picolinic acid
- 6-Methylpicolinic acid
- 2-Carboxy-6-methylpyridine
- NSC 109143
- NSC 26023
- 2-Picoline-6-carboxylic acid
- 6-methyl-2-picolinicacid
- Picolinic acid, 6-methyl-
- 6-methyl-picolinic acid
- 6-methyl picolinic acid
- LTUUGSGSUZRPRV-UHFFFAOYSA-N
- KB675Y352L
- 6-Methyl-pyridine-2-carboxylic acid
- 2-METHYL-6-PYRIDINECARBOXYLIC ACID
- 6-Methyl-2-pyridinecarboxylicacid
- NSC
- 6-Methyl-2-pyridinecarboxylic acid (ACI)
- Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
- 6-Methyl-3-picolinic acid
- FG-0452
- GEO-01924
- DTXCID40161907
- EN300-28863
- MFCD00023481
- SCHEMBL118409
- Q27282160
- W-100242
- AO-801/41077373
- AKOS005255224
- 934-60-1
- AC-7509
- DTXSID20239416
- 6-methyl-2-pyridylcarboxylic acid
- 2-Carboxylic Acid-6-Methyl Pyridine
- CS-W002139
- LTUUGSGSUZRPRV-UHFFFAOYSA-
- pyridine, 2-carboxy-6-methyl-
- BBL023748
- M0873
- EINECS 213-287-4
- CHEMBL1650458
- CL0233
- UNII-KB675Y352L
- AB01368
- NSC-26023
- NSC26023
- HY-W002139
- STL362881
- DB-307154
- 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
- SY004175
- 6 -methyl-2-pyridylcarboxylic acid
- NS00039560
- Z278017928
-
- MDL: MFCD00023481
- インチ: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
- InChIKey: LTUUGSGSUZRPRV-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=C(C)N=1)O
計算された属性
- せいみつぶんしりょう: 137.04800
- どういたいしつりょう: 137.047678
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 50.2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.23
- ゆうかいてん: 127.0 to 132.0 deg-C
- ふってん: 100 °C/4.5 mmHg(lit.)
- フラッシュポイント: 100℃/4.5mm
- 屈折率: 1.561
- PSA: 50.19000
- LogP: 1.08820
- ようかいせい: 未確定
6-Methylpicolinic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39-S36
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
6-Methylpicolinic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Methylpicolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28863-0.5g |
6-methylpyridine-2-carboxylic acid |
934-60-1 | 95% | 0.5g |
$21.0 | 2023-09-06 | |
Enamine | EN300-28863-10.0g |
6-methylpyridine-2-carboxylic acid |
934-60-1 | 95% | 10g |
$72.0 | 2023-05-03 | |
Enamine | EN300-28863-100.0g |
6-methylpyridine-2-carboxylic acid |
934-60-1 | 95% | 100g |
$462.0 | 2023-05-03 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0873-25G |
6-Methylpyridine-2-carboxylic Acid |
934-60-1 | >98.0%(T)(HPLC) | 25g |
¥1285.00 | 2024-04-15 | |
Chemenu | CM173681-500g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 98% | 500g |
$795 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046976-100g |
6-Methylpicolinic acid |
934-60-1 | 98% | 100g |
¥890.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62770-25g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 25g |
¥376.0 | 2021-09-04 | ||
eNovation Chemicals LLC | D402486-500g |
2-Picoline-6-carboxylic acid |
934-60-1 | 97% | 500g |
$2700 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032689-5g |
6-Methylpicolinic acid |
934-60-1 | 98% | 5g |
¥89 | 2024-05-20 | |
TRC | M337943-500mg |
6-Methyl-2-pyridinecarboxylic Acid |
934-60-1 | 500mg |
$ 65.00 | 2022-06-03 |
6-Methylpicolinic acid 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
リファレンス
- Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation, Japan, , ,
合成方法 3
合成方法 4
合成方法 5
合成方法 7
はんのうじょうけん
リファレンス
- Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory systemActa Poloniae Pharmaceutica, 1996, 53(2), 133-135,
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
合成方法 9
はんのうじょうけん
1.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
合成方法 10
はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt
リファレンス
- Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical PropertiesInorganic Chemistry, 2003, 42(15), 4680-4695,
合成方法 11
はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
リファレンス
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzeneBioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535,
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 80 °C
リファレンス
- Preparation of compounds for transforming growth factor receptor antagonists, China, , ,
合成方法 13
合成方法 14
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Reagents: Ammonium chloride Solvents: Water ; 10 min, 50 °C
リファレンス
- Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophilesBiocatalysis and Biotransformation, 1995, 12(4), 241-54,
合成方法 17
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
リファレンス
- A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate additionChemical Communications (Cambridge, 2003, (15), 1948-1949,
合成方法 18
はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Water ; 54 h, pH 7, 30 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
リファレンス
- Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecaneApplied Microbiology and Biotechnology, 2010, 86(4), 1165-1170,
合成方法 20
はんのうじょうけん
リファレンス
- Use of indazole compound for treating psoriasis, World Intellectual Property Organization, , ,
合成方法 21
合成方法 22
はんのうじょうけん
リファレンス
- Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds, Japan, , ,
合成方法 23
はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
合成方法 24
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
合成方法 25
はんのうじょうけん
1.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
合成方法 26
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
合成方法 27
はんのうじょうけん
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
合成方法 28
はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
6-Methylpicolinic acid Raw materials
- 2,4-Heptadienoic acid, 2-hydroxy-6-oxo-, (E,Z)-
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-, methyl ester
- Benzoic acid
- 3-Methylcatechol
- 2-Methylbutanoic acid
- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- 2-(Bromomethyl)-6-methylpyridine
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
- 2-Pyridinecarbothioamide, 6-methyl-N-phenyl-
- Methyl 6-methylpyridine-2-carboxylate
- 2-cyano-6-methylpyridine
- Glucosamine hydrochloride
- methyl 3-oxobutanoate
6-Methylpicolinic acid Preparation Products
- Methyl 3-aminobenzoate (4518-10-9)
- 3-Methyl-1-hexanol (13231-81-7)
- o-Nicotine (23950-04-1)
- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)
- 6-Methylpicolinic acid (934-60-1)
- 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, methyl ester (79491-14-8)
- p-Tyramine (51-67-2)
- 2-Methylbutanoic acid (116-53-0)
- Methyl 4-(methylamino)benzoate (18358-63-9)
- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)
- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)
- (3-Amino-4-methylphenyl)methanol (81863-45-8)
6-Methylpicolinic acid 関連文献
-
Marzieh Sohrabi,Mohammad Reza Binaeizadeh,Aida Iraji,Bagher Larijani,Mina Saeedi,Mohammad Mahdavi RSC Adv. 2022 12 12011
-
János P. Mészáros,Orsolya D?m?t?r,Carmen M. Hackl,Alexander Roller,Bernhard K. Keppler,Wolfgang Kandioller,éva A. Enyedy New J. Chem. 2018 42 11174
-
Badr El Aroussi,Josef Hamacek New J. Chem. 2017 41 4390
-
4. Reactions of formylchromone derivatives. Part 5. Transformations of 3-formylchromones into pyrroles and pyridinesPaul D. Clarke,Alan O. Fitton,Mario Kosmirak,Hans Suschitzky,John L. Suschitzky J. Chem. Soc. Perkin Trans. 1 1985 1747
-
Cristóbal Melero,Oleg N. Shishilov,Eleuterio álvarez,Pilar Palma,Juan Cámpora Dalton Trans. 2012 41 14087
934-60-1 (6-Methylpicolinic acid) 関連製品
- 499-83-2(Pyridine-2,6-dicarboxylic acid)
- 207399-25-5(Isoquinoline-3-carboxylic Acid Hydrate)
- 203626-75-9(Isoquinoline-3-carboxylic Acid Hydrate)
- 4434-13-3(5-methylpyridine-2-carboxylic acid)
- 634-97-9(1H-pyrrole-2-carboxylic acid)
- 98-98-6(Picolinic acid)
- 486-73-7(Isoquinoline-1-carboxylic acid)
- 18088-10-3(4,6-dimethylpyridine-2-carboxylic acid)
- 4021-08-3(4-Methylpyridine-2-carboxylic Acid)
- 6624-49-3(Isoquinoline-3-carboxylic Acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:934-60-1)6-Methylpicolinic acid

清らかである:99%
はかる:500g
価格 ($):459.0